molecular formula C11H11N5 B1426809 2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 1338985-08-2

2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B1426809
CAS No.: 1338985-08-2
M. Wt: 213.24 g/mol
InChI Key: SPYFOGBTBUENRR-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine is an organic compound with the molecular formula C11H15N5 and a molecular weight of 217.27 g/mol . This chemical scaffold is of significant interest in medicinal chemistry and oncology research, particularly in the development of novel inhibitors for the FMS-like tyrosine kinase 3 (FLT3) . Activating FLT3 mutations are detected in approximately 30% of newly diagnosed acute myeloid leukemia (AML) cases, making this kinase a critical therapeutic target . Research indicates that the imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, capable of forming key hydrogen bonds within the kinase domain, which is essential for effective inhibition . Derivatives based on this scaffold are being investigated for their potent activity against FLT3 internal tandem duplication (ITD) mutations and, crucially, against secondary mutants like FLT3-ITD/F691L and FLT3-ITD/D835Y that confer resistance to approved therapies such as gilteritinib and quizartinib . The presence of the 1-methyl-1H-pyrazol-4-yl moiety is a common feature in these potent inhibitors, contributing to their binding affinity and selectivity . As such, this compound serves as a valuable precursor and synthetic intermediate for researchers aiming to develop next-generation targeted therapies to overcome drug resistance in AML. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-15-7-8(6-13-15)10-11(12)16-5-3-2-4-9(16)14-10/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYFOGBTBUENRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(N3C=CC=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine is a compound that belongs to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H10N4\text{C}_{11}\text{H}_{10}\text{N}_4

This structure features a pyrazole ring fused with an imidazo[1,2-a]pyridine moiety, contributing to its unique biological properties.

Pharmacological Activities

Recent studies have highlighted the significant biological activities associated with imidazo[1,2-a]pyridine derivatives, including:

  • Anticancer Activity : Compounds in this class have shown efficacy against various cancer cell lines. For instance, studies indicate that derivatives exhibit cytotoxic effects comparable to established chemotherapeutics like doxorubicin. The mechanism often involves apoptosis induction and cell cycle arrest in cancer cells .
  • Antimicrobial Properties : The imidazo[1,2-a]pyridine scaffold has demonstrated antibacterial and antifungal activities. Research indicates that modifications at specific positions on the pyridine ring can enhance these effects, making them potential candidates for developing new antimicrobial agents .
  • Anticonvulsant Effects : Some derivatives have been evaluated for their anticonvulsant properties, showing promise in reducing seizure activity in animal models. The SAR analysis suggests that specific substitutions on the pyrazole ring can significantly impact anticonvulsant potency .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how structural modifications influence biological activity. Key findings include:

ModificationEffect on Activity
Methyl group at N(1)Enhances anticancer activity
Halogen substitutionsImprove antibacterial potency
Alkyl chain lengthAffects solubility and bioavailability

These modifications allow researchers to design more potent and selective compounds tailored for specific therapeutic targets.

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Anticancer Study : In vitro assays demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value significantly lower than that of standard treatments. The study utilized flow cytometry to assess apoptosis and cell cycle distribution, revealing a G0/G1 phase arrest.
  • Antimicrobial Evaluation : A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions increased efficacy against resistant strains of Staphylococcus aureus and Escherichia coli.
  • Neuropharmacological Assessment : In a model of epilepsy, administration of the compound resulted in a marked reduction in seizure frequency compared to control groups, suggesting its potential as an anticonvulsant agent.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit a range of biological activities:

Anticancer Properties

Recent studies have shown that compounds similar to 2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine can inhibit critical pathways involved in cancer cell proliferation. Specifically, it has been identified as an inhibitor of the FLT3-ITD and BCR-ABL pathways in leukemia cell lines. The compound mediates pro-apoptotic effects by targeting these pathways, making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity

Compounds within this class have demonstrated significant antimicrobial properties. For instance, studies have indicated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antiviral and Antifungal Activities

Imidazo[1,2-a]pyridine derivatives are also explored for their antiviral and antifungal potential. Research suggests that modifications to the core structure can enhance efficacy against various viral infections and fungal pathogens .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can significantly influence its biological activity:

Modification TypeEffect on Activity
Substituents on the pyrazole ringAltered binding affinity to target proteins
Variations in the imidazo coreEnhanced potency against specific diseases
Functional group changesImproved solubility and bioavailability

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Leukemia Treatment : A study demonstrated that a derivative of this compound effectively inhibited cell lines expressing FLT3 mutations, indicating its potential as a targeted therapy for specific leukemia types .
  • Antimicrobial Screening : In a comprehensive evaluation, various derivatives were synthesized and screened for antimicrobial activity using standard methods such as disc diffusion and MIC determination. Results showed promising activity against both Gram-positive and Gram-negative bacteria .
  • Quantum Chemical Investigations : Computational studies have provided insights into the electronic properties and reactivity of the molecule, aiding in understanding its interaction with biological targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of imidazo[1,2-a]pyridines are highly dependent on substituents at the 2- and 3-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridin-3-amines
Compound Name 2-Position Substituent 3-Position Substituent Key Properties/Biological Activity Source
Target Compound 1-Methyl-1H-pyrazol-4-yl -NH₂ Unknown activity; structural simplicity
N-(2-Morpholinoethyl)-2-(pyridin-4-yl) (7) Pyridin-4-yl N-(2-Morpholinoethyl) Moderate antileishmanial activity
2-(4-Methoxyphenyl) (5e) 4-Methoxyphenyl -NH₂ COX-2 inhibition (IC₅₀ = 0.39 µM)
2-(Pyren-4-yl)-N-t-Bu (8c) Pyren-4-yl N-(2,4,4-Trimethylpentan-2-yl) High lipophilicity; potential CNS targeting
2-(5-Nitrofuran-2-yl) (4e) 5-Nitrofuran-2-yl N-tert-Butyl Antibacterial vs. ESKAPE pathogens
2-(4-(Methylsulfonyl)phenyl)-N-Ph (5n) 4-Methylsulfonylphenyl N-(p-Tolyl) Potent COX-2 inhibition (IC₅₀ = 0.07 µM)

Key Observations

The target compound’s pyrazole substituent offers a balance between aromaticity and moderate steric bulk. Electron-withdrawing groups (e.g., 5-nitrofuran in 4e) enhance electrophilicity, improving interactions with bacterial targets .

Biological Activity :

  • COX-2 Inhibition : Substituents at the 3-position significantly modulate selectivity. For example, 5n (N-p-tolyl) achieves a selectivity index of 508.6 for COX-2 over COX-1, whereas morpholine derivatives (e.g., 7 ) show lower potency . The target compound’s -NH₂ group may allow for hydrogen bonding but requires functionalization for optimal activity.
  • Antimicrobial Activity : Nitrofuran-tagged derivatives (e.g., 4e ) exhibit broad-spectrum activity against drug-resistant bacteria, highlighting the role of redox-active moieties .

Synthetic Routes :

  • Most analogs are synthesized via Groebke–Blackburn–Bienaymé (GBB) reactions or iodine-mediated condensations . The target compound likely follows similar methodologies, using 1-methylpyrazole-4-carbaldehyde as a key intermediate.

Table 2: Physicochemical and Spectroscopic Data
Compound Molecular Weight Melting Point (°C) NMR (δ, ppm) MS (m/z)
Target Compound 213.24 Not reported Not available Not reported
2-(4-Methoxyphenyl) (5e) 318.34 149–151 13C: 158.0 (C=O), 112.3 (Ar) 318 ([M-H]⁻)
N-(2-Morpholinoethyl)-2-(pyridin-4-yl) 339.18 Not reported 13C: 148.1, 117.6 (Ar) 339.1961

Q & A

Q. Advanced

  • Structural benchmarking : Compare IC50 values under standardized assay conditions (e.g., COX-2 inhibition assays with purified enzymes vs. cell-based models) .
  • Computational docking : Predict binding modes to reconcile steric/electronic effects (e.g., methyl groups improving COX-2 selectivity via hydrophobic pocket occupancy) .
  • Meta-analysis : Aggregate data from structurally analogous compounds (e.g., pyrimidine vs. pyridine derivatives) to identify trends .

How can computational methods aid in designing derivatives with enhanced selectivity?

Q. Advanced

  • Molecular docking : Simulate ligand-enzyme interactions (e.g., para-sulfonylphenyl group fitting into COX-2’s hydrophobic pocket) .
  • QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity to prioritize synthetic targets .
  • MD simulations : Assess binding stability over time, identifying residues critical for selectivity (e.g., Val<sup>523</sup> in COX-2) .

What are typical reaction conditions for synthesizing these compounds?

Q. Basic

  • Temperature : 80–100°C under reflux .
  • Catalysts : Iodine (10 mol%) for cyclization ; Pd2(dba)3/DavePhos for cross-coupling .
  • Solvents : Ethanol or DMF for solubility and facile precipitation .

What in vitro assays evaluate biological activity?

Q. Advanced

  • COX inhibition : Purified COX-1/COX-2 enzymes with colorimetric detection of prostaglandin metabolites (IC50 values reported in µM) .
  • Anticancer screening : MTT assays against cell lines (e.g., HepG2, MCF-7), with derivatives showing IC50 values <10 µM .
  • Antibacterial activity : MIC determinations via broth microdilution (e.g., compound 8a against S. aureus) .

How do catalysts affect yield and purity?

Q. Basic

  • Iodine : Enhances cyclization efficiency (yields up to 90%) but may require post-reaction quenching .
  • Palladium catalysts : Enable Suzuki-Miyaura coupling for aryl group introduction but necessitate rigorous purification (e.g., column chromatography) .

How does a para-sulfonyl group enhance COX-2 selectivity?

Advanced
The sulfonyl group interacts with COX-2’s secondary pocket (Val<sup>523</sup> and Ser<sup>530</sup>), forming hydrogen bonds and hydrophobic contacts absent in COX-1. This explains the 500-fold selectivity increase in compound 5n .

What challenges exist in optimizing pharmacokinetic properties?

Q. Advanced

  • Solubility : Bulky aryl groups reduce aqueous solubility; PEGylation or prodrug strategies may mitigate this .
  • Metabolic stability : Methyl groups at C-8 improve microsomal stability but may require cytochrome P450 inhibition studies .
  • Blood-brain barrier (BBB) penetration : Fluorine or small alkyl groups enhance BBB permeability, critical for neurotargeted derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine

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